Cefdinir Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefdinir Impurity 4 is an impurity formed by the hydrolytic degradation pathway of β-lactam ring opened lactones . It is used in the preparation of cephem derivatives .
Synthesis Analysis
The synthesis of Cefdinir involves the use of triphenylphosphine and triethylamine, and acylation of 7-amino-3-vinylcephem-4-carboxylic acid followed by deprotection with K2CO3 in the presence of ammonium chloride .Chemical Reactions Analysis
Cefdinir and its degradation products have been obtained by HPLC Analysis . The structures of ten related impurities were characterized on the bases of MS/MS data, general mass fragmentation pathway of cefdinir, and UV spectra .Physical and Chemical Properties Analysis
The molecular weight of this compound is 413.4 g/mol . More detailed physical and chemical properties are yet to be reported.Scientific Research Applications
Isolation and Characterization of Impurities
Research has demonstrated the importance of identifying and characterizing impurities in cefdinir. For instance, Rao et al. (2007) isolated three unknown impurities from cefdinir bulk drug, using high-performance liquid chromatography (HPLC). These impurities were characterized based on spectral data (NMR, IR, and MS), highlighting the significance of advanced analytical techniques in impurity analysis (Rao et al., 2007).
Advanced Analytical Techniques
Further, the study on the gamma and electron beam sterilization of cefdinir and cefixime by Singh et al. (2010) showcases the impact of radiation on drug stability, identifying radiolytic impurities and their potential effects on drug potency and safety (Singh et al., 2010).
Quantitative Structure-Retention Relationships
The development of quantitative structure-retention relationships (QSRR) for cefdinir's impurities, as discussed by Wang et al. (2015), offers a method to predict chromatographic behavior of new impurities, facilitating the evaluation of analysis methods for drug quality control (Wang et al., 2015).
Enhancement of Drug Characteristics
Research on nanosuspension and nanographene oxide to enhance cefdinir's solubility and bioavailability, as explored by Sawant et al. (2016) and Bali et al. (2021), respectively, demonstrates innovative approaches to overcome challenges associated with poorly soluble drugs, improving therapeutic outcomes (Sawant et al., 2016); (Bali et al., 2021).
Mechanism of Action
Target of Action
Cefdinir Impurity 4, also known as “2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
The compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The compound’s action affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of a key component of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.5 hours .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against organisms that are resistant to other cephalosporins due to the production of beta-lactamase enzymes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cefdinir Impurity 4 are not well-studied. As an impurity of Cefdinir, it may share some biochemical properties with the parent compound. Cefdinir has been shown to be effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes
Molecular Mechanism
Cefdinir, the parent compound, is known to exert its effects by inhibiting cell wall synthesis via binding to penicillin-binding proteins
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Cefdinir Impurity 4 involves the conversion of 7-amino-3-vinyl-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": ["7-amino-3-vinyl-3-cephem-4-carboxylic acid", "Sodium hydride", "Methyl iodide", "Acetic anhydride", "Triethylamine"], "Reaction": ["Step 1: React 7-amino-3-vinyl-3-cephem-4-carboxylic acid with sodium hydride in THF to form the corresponding sodium salt.", "Step 2: React the sodium salt with methyl iodide in DMF to obtain the methyl ester.", "Step 3: Hydrolyze the methyl ester with sodium hydroxide to give the carboxylic acid.", "Step 4: React the carboxylic acid with acetic anhydride and triethylamine in DCM to form the corresponding acetic anhydride derivative.", "Step 5: Treat the acetic anhydride derivative with sodium hydroxide to obtain the desired Cefdinir Impurity 4."] } | |
CAS No. |
178422-45-2 |
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+ |
InChI Key |
DKFLDACXFQGVEO-UFWORHAWSA-N |
Isomeric SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Synonyms |
[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.